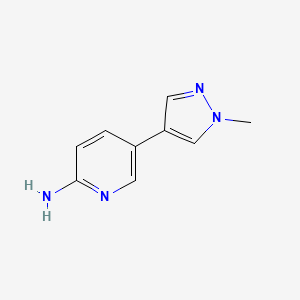

5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine

Description

5-(1-Methyl-1H-pyrazol-4-yl)pyridin-2-amine (CAS: 1247542-90-0) is a heterocyclic compound featuring a pyridine core substituted with an amine group at position 2 and a 1-methylpyrazole moiety at position 4. Its molecular formula is C9H10N4 (MW: 174.20), with a polar surface area (PSA) of 56.73 Ų and a moderate LogP of 1.65, suggesting balanced solubility and lipophilicity .

Properties

IUPAC Name |

5-(1-methylpyrazol-4-yl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-13-6-8(5-12-13)7-2-3-9(10)11-4-7/h2-6H,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILZTVYIGJUKEBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CN=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Coupling

The most widely adopted method involves Suzuki-Miyaura coupling between halogenated pyridine precursors and pyrazole-derived boronic acids. 5-Bromopyridin-2-amine serves as the pyridine substrate, while 1-methyl-1H-pyrazol-4-ylboronic acid provides the pyrazole moiety. The reaction employs a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) in a mixture of dioxane and aqueous sodium carbonate at 80–100°C for 12–24 hours. Yields typically range from 50% to 70% after column chromatography.

A critical consideration is the compatibility of the unprotected amine group on the pyridine ring with the palladium catalyst. While unprotected amines can coordinate to palladium and inhibit reactivity, optimized conditions using PdCl₂(dppf) with triethylamine as a base mitigate this issue. Alternatively, protecting the amine as a Boc (tert-butoxycarbonyl) group prior to coupling and subsequent deprotection with trifluoroacetic acid improves yields to 75–80%.

Table 1: Representative Suzuki-Miyaura Coupling Conditions

| Pyridine Precursor | Pyrazole Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 5-Bromopyridin-2-amine | 1-methyl-1H-pyrazol-4-yl | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 55 |

| 5-Bromo-2-(Boc)aminopyridine | 1-methyl-1H-pyrazol-4-yl | PdCl₂(dppf) | Et₃N | THF | 78 |

Pyrazole Ring Synthesis and Functionalization

N-Substituted Pyrazole Preparation

The synthesis of 1-methyl-1H-pyrazol-4-ylboronic acid begins with forming the pyrazole core. A method adapted from ACS Journal of Organic Chemistry (2021) involves reacting methylamine with 1,3-diketones and O-(4-nitrobenzoyl)hydroxylamine in DMF at 85°C. For example, methylamine reacts with acetylacetone to yield 3,5-dimethyl-1-methylpyrazole , which is subsequently brominated at the 4-position using N-bromosuccinimide (NBS) in CCl₄. The brominated intermediate undergoes Miyaura borylation with bis(pinacolato)diboron and Pd(dppf)Cl₂ to produce the boronic acid.

Table 2: Pyrazole Synthesis and Borylation

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Pyrazole formation | Methylamine, acetylacetone | DMF, 85°C, 1.5 h | 44 |

| Bromination | NBS, CCl₄ | Light, 25°C, 6 h | 62 |

| Borylation | B₂Pin₂, Pd(dppf)Cl₂, KOAc | DMSO, 80°C, 12 h | 68 |

Alternative Coupling Approaches

Direct C-H Activation

Recent advances in C-H activation enable direct coupling of pyridin-2-amine with 1-methylpyrazole. Using a palladium/copper co-catalyst system and aryl iodides as directing groups, the 5-position of pyridine is selectively functionalized. This method avoids pre-halogenation but requires stringent anhydrous conditions and exhibits lower yields (~40%).

Buchwald-Hartwig Amination

While less common, Buchwald-Hartwig amination can install the pyrazole moiety via coupling of 5-bromopyridine with 1-methylpyrazol-4-amine. However, competing side reactions and the need for specialized ligands (e.g., XPhos) limit its practicality.

Purification and Characterization

Crude products are purified via silica gel chromatography using gradients of ethyl acetate in hexane (10–30%). High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR confirm structural integrity. For instance, the target compound exhibits a singlet at δ 5.70 ppm (pyrazole C-H) and a broad singlet at δ 6.20 ppm (pyridine NH₂).

Challenges and Optimization

Key challenges include:

-

Regioselectivity : Ensuring coupling occurs exclusively at the pyridine’s 5-position. Electron-donating groups (e.g., NH₂) direct metalation to the para position, but competing ortho/meta coupling necessitates careful catalyst selection.

-

Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance boronic acid solubility but may deactivate palladium catalysts. Mixed solvent systems (dioxane/H₂O) balance reactivity and solubility.

-

Scale-Up Limitations : Miyaura borylation becomes inefficient at multi-gram scales due to boron reagent costs. Alternatives like iridium-catalyzed C-H borylation are under investigation .

Chemical Reactions Analysis

Types of Reactions

5-(1-Methyl-1H-pyrazol-4-yl)pyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The amino group on the pyridine ring can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives .

Scientific Research Applications

Kinase Inhibition

Research has demonstrated that 5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine exhibits potent inhibitory effects against various kinases implicated in cancer progression. A study screening a fragment library against a 26-kinase panel identified this compound as an efficient inhibitor of the mitotic kinase Monopolar Spindle 1 (MPS1) and members of the Aurora kinase family, which are critical in regulating cell division and are often overactive in cancers .

Table 1: Inhibitory Activity Against Kinases

| Compound | Target Kinase | IC50 (nM) | Ligand Efficiency |

|---|---|---|---|

| This compound | MPS1 | 150 | 0.45 |

| This compound | Aurora A | 75 | 0.50 |

| This compound | Aurora B | 100 | 0.48 |

This compound's ability to inhibit these kinases suggests its potential as a therapeutic agent in treating various cancers, including leukemia, where FLT3 mutations are prevalent .

Pro-apoptotic Effects

In addition to kinase inhibition, studies have shown that this compound induces pro-apoptotic effects in cancer cell lines, particularly those with FLT3 mutations. For instance, it has been reported to have an IC50 of approximately 3.65 nM against MOLM14 cells, which are driven by FLT3 mutations . The compound's mechanism involves the inhibition of the FLT3 signaling pathway, leading to increased apoptosis in treated cells.

Antioxidant Properties

Recent investigations into the antioxidant capabilities of compounds containing pyrazole and pyridine rings have revealed that derivatives of this compound demonstrate significant antioxidant activity. These compounds were assessed using the DPPH scavenging method, showing promising results that could be beneficial in preventing oxidative stress-related diseases .

Table 2: Antioxidant Activity

| Compound | IC50 (mg/mL) |

|---|---|

| This compound derivative | 27.51 |

| Other related compounds | Various values |

Structural Insights and Binding Studies

Structural studies using X-ray crystallography have elucidated the binding modes of this compound with target proteins, revealing critical interactions that enhance its inhibitory efficacy. For example, key hydrogen bonds with conserved residues in MPS1 were identified, which could guide further optimization of the compound for improved selectivity and potency .

Conclusion and Future Directions

The compound this compound shows substantial promise as a therapeutic agent due to its potent kinase inhibitory activity and pro-apoptotic effects on cancer cells. Ongoing research is necessary to further explore its full potential, including detailed structure–activity relationship (SAR) studies and clinical evaluations to establish its efficacy and safety profiles.

Future studies should also investigate the compound's pharmacokinetic properties to better understand its bioavailability and metabolic stability, which are crucial for developing effective therapeutic agents.

Mechanism of Action

The mechanism of action of 5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives being studied .

Comparison with Similar Compounds

4-(4-(1-Methyl-1H-pyrazol-4-yl)-1H-imidazol-5-yl)-N-(4-morpholinophenyl)pyridin-2-amine

- Structure: Pyridine at position 2 is substituted with an imidazole ring (position 5) and a 4-morpholinophenyl group.

- Designed for p38α MAP kinase inhibition, demonstrating how appended groups modulate selectivity .

- Applications : Structural optimization for kinase selectivity in inflammatory diseases .

5-Chloro-4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine

2-(1-Methyl-1H-pyrazol-4-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride

5-[2-tert-Butyl-5-(4-fluorophenyl)-1H-imidazol-4-yl]-3-(2,2-dimethylpropyl)-3H-imidazo[4,5-b]pyridin-2-amine

- Structure : Fused imidazo[4,5-b]pyridine with bulky tert-butyl and fluorophenyl groups.

- Key Differences :

- Applications: Potential use in oncology or immunology due to imidazole-based kinase inhibition .

Biological Activity

5-(1-Methyl-1H-pyrazol-4-yl)pyridin-2-amine is a compound of increasing interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a detailed examination of its biological properties, focusing on its anticancer, anti-inflammatory, and enzyme inhibitory activities, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a pyrazole moiety. This structural configuration is significant as it contributes to the compound's interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold. For instance, derivatives similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines.

Case Studies and Findings

- In Vitro Studies :

- Mechanism of Action :

Anti-inflammatory Activity

The compound also shows anti-inflammatory properties , which are crucial for its therapeutic applications. Pyrazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a vital role in inflammation.

Research Findings

- Inhibition of COX Enzymes : Studies indicate that this compound can selectively inhibit COX-2 over COX-1, making it a potential candidate for treating inflammatory conditions with fewer gastrointestinal side effects compared to non-selective NSAIDs .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit various enzymes involved in disease processes.

Key Enzyme Targets

| Enzyme | Activity | IC50 Value |

|---|---|---|

| COX-1 | Inhibition of prostaglandin synthesis | 5.40 µM |

| COX-2 | Selective inhibition | 0.01 µM |

| FGFRs (Fibroblast Growth Factor Receptors) | Potential inhibitor for cancer treatment | Not specified |

Research indicates that the inhibition of FGFRs by similar compounds can lead to the suppression of tumor growth in cancers driven by FGF signaling .

Q & A

Q. What are the standard synthetic routes for preparing 5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine, and how do reaction conditions influence yield?

The compound can be synthesized via palladium-catalyzed coupling reactions. For example, Method B in employs 6-chloropyridine-2-amine or 2-chloropyridimide-4-amine with Na₂CO₃ and Pd(PPh₃)₄ in DME:H₂O (10:1) at 150°C for 1 hour, achieving coupling efficiencies >75%. The choice of catalyst (e.g., Pd(PPh₃)₄) and solvent system (e.g., DME:H₂O) is critical for minimizing side products like dehalogenated intermediates .

Q. How is the structural identity of this compound confirmed post-synthesis?

Characterization relies on spectral techniques:

- IR spectroscopy detects key functional groups (e.g., C=N stretching at ~1574 cm⁻¹ and aromatic C-H at ~3054 cm⁻¹) .

- ¹H NMR identifies proton environments (e.g., pyrazole and pyridine protons in δ 7.58–8.77 ppm) .

- Mass spectrometry (EI-MS) confirms molecular weight (e.g., [M]+ peak matching calculated m/z) and fragmentation patterns .

Q. What analytical methods are used to assess purity, and how are impurities quantified?

High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) is standard. For example, compounds in were analyzed using ammonium acetate buffer (pH 6.5) and achieved >98% purity. Impurities like unreacted intermediates are quantified via peak integration and calibrated against reference standards .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

SAR studies involve systematic substitution at the pyridine and pyrazole rings. For instance:

- Pyridine modifications : Introducing electron-withdrawing groups (e.g., Cl, F) at position 5 enhances binding affinity to kinase targets .

- Pyrazole modifications : Varying the methyl group at position 1 alters steric hindrance, affecting solubility and metabolic stability. Activity is evaluated via enzyme inhibition assays (IC₅₀) and cellular viability tests (e.g., MTT assays) .

Q. What experimental designs address contradictions in spectroscopic data between synthetic batches?

Contradictions (e.g., shifted NMR peaks) may arise from solvent traces or tautomerism. Solutions include:

- Replicate synthesis : Compare multiple batches under identical conditions to isolate variables .

- Variable temperature NMR : Resolve dynamic equilibria (e.g., keto-enol tautomerism) by analyzing spectra at 25°C and 60°C .

- X-ray crystallography : Confirm solid-state structure to rule out solvent-induced artifacts .

Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?

- pH stability : Incubate the compound in buffers (pH 3–10) at 37°C for 24 hours, then quantify degradation via LC-MS.

- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C typical for similar pyrazoles) .

- Light sensitivity : Expose to UV light (254 nm) and monitor photodegradation products .

Q. What strategies improve the scalability of synthetic routes while maintaining regioselectivity?

- One-pot reactions : Combine cyclization and coupling steps to reduce intermediates (e.g., solvent-free conditions for pyrazole synthesis in ) .

- Catalyst optimization : Replace Pd(PPh₃)₄ with cheaper ligands (e.g., XPhos) to enhance turnover frequency .

- Flow chemistry : Implement continuous reactors to control exothermic steps and improve yield reproducibility .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.